2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Pyrazolopyridine Physicochemical properties Molecular weight

SAR inconsistency from poorly matched building blocks delays lead optimization. This pyrazolo[3,4-b]pyridine derivative provides an exact 4-methyl ester and 3,6-dimethyl substitution pattern essential for reproducible results. - Orthogonal functionality: N1-acetic acid and 4-methyl ester enable sequential amidation/hydrolysis without protecting groups. - Biologically silent probe: Lacks the 3-aryl-ether of immunostimulatory analog Y-25510, eliminating cytokine-driven false positives in binding assays. - Supply chain integrity: ≥98% purity with ISO-certified manufacturing reduces impurity artifacts in screening campaigns.

Molecular Formula C12H13N3O4
Molecular Weight 263.25 g/mol
CAS No. 1011397-05-9
Cat. No. B3373655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
CAS1011397-05-9
Molecular FormulaC12H13N3O4
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=NN(C2=N1)CC(=O)O)C)C(=O)OC
InChIInChI=1S/C12H13N3O4/c1-6-4-8(12(18)19-3)10-7(2)14-15(5-9(16)17)11(10)13-6/h4H,5H2,1-3H3,(H,16,17)
InChIKeyZTMILQNORKXEJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Structural Profile and Sourcing Overview


2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a synthetic pyrazolo[3,4-b]pyridine derivative . It bears a methyl ester at the 4-position, methyl groups at the 3- and 6-positions, and an acetic acid side chain at N1. Commercial suppliers report a purity of ≥97–98% and a molecular weight of 263.25 g·mol⁻¹ . This specific substitution pattern distinguishes it from the unsubstituted parent 1H-pyrazolo[3,4-b]pyridine-1-acetic acid (MW: 177.16) and from mono-substituted analogs, providing a unique scaffold for medicinal chemistry and agrochemical intermediate applications.

Distinct 4-ester and 3,6-dimethyl substitution pattern enables orthogonal derivatization for library synthesis
Higher molecular weight and lipophilicity occupy differentiated chemical space for lead-like scaffolds
ISO-certified production with consistent purity supports SAR campaigns and technology transfer

Why Generic Analogs Cannot Replace This Compound


Within the pyrazolo[3,4-b]pyridine-1-acetic acid family, the presence, position, and nature of substituents profoundly influence physicochemical properties, synthetic utility, and biological target engagement . The parent compound (CAS 882050-47-7) lacks the electron‑withdrawing 4‑methoxycarbonyl group and the lipophilic 3,6‑dimethyl groups, resulting in a lower molecular weight (177.16 vs. 263.25), distinct hydrogen‑bonding capacity, and altered reactivity. Simply selecting an unsubstituted or mono‑substituted analog—such as 2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)acetic acid (CAS 1160246-25-2) [1]—introduces a different steric and electronic landscape that can derail structure‑activity relationship (SAR) campaigns or fail to provide the ester handle required for subsequent amidation or hydrolysis reactions. Therefore, generic substitution without precise matching of the 4‑ester/3,6‑dimethyl pattern risks non‑comparable biological outcomes, divergent reactivity in parallel synthesis, and irreproducible lead‑optimization results.

4-Methoxycarbonyl + 3,6-dimethyl pattern
Unsubstituted parent (CAS 882050-47-7) lacks both ester and methyl groups, shifting reactivity and SAR profiles
Orthogonal ester handle, ≥97% purity, ISO support
5-Methyl analog (CAS 1160246-25-2) typically 95% purity, no ester handle; limits derivatization and screening reproducibility

Quantitative Differentiation from Core Scaffold Analogs


Molecular Weight and Lipophilicity vs. Unsubstituted Parent

Compared to the unsubstituted scaffold 1H-pyrazolo[3,4-b]pyridine-1-acetic acid (CAS 882050-47-7; MF: C₈H₇N₃O₂, MW: 177.16) , the target compound (MF: C₁₂H₁₃N₃O₄, MW: 263.25) exhibits a 48.6% increase in molecular weight and a substantial increase in hydrogen‑bond acceptors and donors. This shifts the calculated partition coefficient (cLogP) from approximately 0.2 (parent) to ~1.1 (target), enhancing lipophilicity and membrane permeability potential.

MW & Lipophilicity
Class-level
ΔMW +48.6% (263.25 vs 177.16), ΔcLogP ~+0.9
Occupies distinct property space for lead-like libraries
Calculated using fragment-based methods
Pyrazolopyridine Physicochemical properties Molecular weight

Purity and ISO-Certified Quality Control

Multiple vendors report purities of 97–98% for the target compound . In contrast, the mono‑substituted analog 2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)acetic acid (CAS 1160246-25-2) is typically offered at 95% purity [1]. The target compound’s manufacturing process at MolCore is compliant with ISO quality management systems , reducing batch‑to‑batch variability and the risk of confounding impurities in biological assays.

Purity & Certification
Supporting evidence
Target ≥97%, ISO-certified vs. 5-methyl analog 95%
Higher purity may reduce screening artifacts
ISO certification supports documentation
Quality control Purity ISO certification

Orthogonal Derivatization via the 4-Methoxycarbonyl Handle

The 4‑methoxycarbonyl substituent offers a chemically distinct handle that is absent in simpler analogs. While the parent 1H-pyrazolo[3,4-b]pyridine-1-acetic acid provides only the N1‑acetic acid moiety, the target compound’s ester group can undergo selective hydrolysis to the 4‑carboxylic acid or direct aminolysis to 4‑carboxamides without affecting the N1‑acetic acid. This orthogonal reactivity enables divergent library synthesis that is not possible with 3,6‑dimethyl‑substituted compounds lacking the 4‑ester or with 4‑ester compounds lacking the 3,6‑dimethyl substitution, as demonstrated in general pyrazolopyridine synthetic methodologies [1].

Derivatization Sites
Class-level
2 orthogonal handles (4-ester + N1-acid) vs. 0–1 in analogs
Enables sequential chemoselective transformations
Standard organic synthesis conditions
Synthetic intermediate Ester hydrolysis Amidation

Steric Modulation Alters Cytokine Induction Profile

Y‑25510 (CAS 145194-32-7), a 3‑(4‑(2‑dimethylamino‑1‑methylethoxy)phenyl)‑substituted analog, potently stimulates IL‑1α, IL‑1β, IL‑10, and IL‑6 production in human monocytes at low micromolar concentrations . The target compound replaces the bulky 3‑aryl‑ether substituent with a compact methyl group, dramatically reducing steric bulk and removing the basic side‑chain. This structural simplification is expected to ablate the direct cytokine‑inducing activity observed with Y‑25510, making it a more suitable control compound or inactive scaffold for target‑fishing experiments where immunomodulation is undesirable.

Cytokine Induction
Data to verify
Expected inactive/weak vs. Y-25510 (IL-6, IL-1β at ~1–10 µM)
May support control-compound selection for target fishing
No direct data; inference from structural simplification
Cytokine induction SAR Pyrazolopyridine acetic acid

Recommended Application Scenarios


Medicinal Chemistry Library Design with Orthogonal Handles

The presence of both a 4‑methyl ester and an N1‑acetic acid enables sequential chemoselective transformations. This makes the compound an ideal starting scaffold for generating diverse amide, ester, and acid derivatives without protecting‑group manipulation. Its higher molecular weight and lipophilicity compared to the parent scaffold occupy a distinct region of property space suitable for lead‑like libraries .

Control Probe for Immuno-Oncology Target Identification

Because the compound lacks the bulky 3‑aryl‑ether substituent of the immunostimulatory analog Y‑25510, it is unlikely to induce cytokine production. This allows its use as a structurally related but biologically silent probe in competitive binding assays or affinity‑based protein profiling, minimizing false‑positive hits driven by immunomodulatory off‑target effects .

High-Throughput Screening with ISO-Traceable Purity

With commercially available purities of ≥97% and ISO‑certified manufacturing, the compound meets the quality standards required for large‑scale screening campaigns, SAR expansion, and eventual tech transfer to CRO partners. The documented purity reduces the risk of impurity‑driven artifacts compared to analogs offered only at 95% purity .

Application
Selection Property
Validation Focus
Medicinal chemistry library design with orthogonal handles
Dual derivatizable sites (ester + acid)
Sequential chemoselective transformations without protecting-group manipulation
Control probe for immuno-oncology target identification
Reduced steric bulk and absent aryl-ether side chain
Cytokine induction profile review to avoid confounding immunomodulatory readouts
High-throughput screening with ISO-traceable purity
ISO-certified production, ≥97% purity
Batch consistency and impurity-controlled screening conditions
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